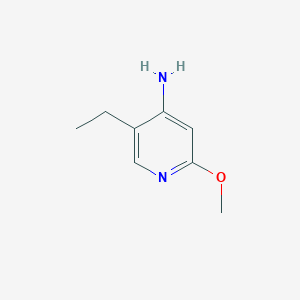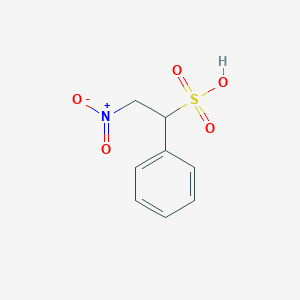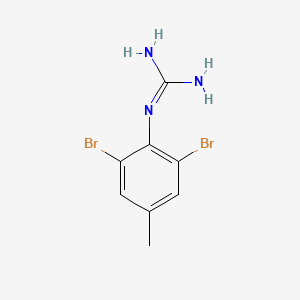
1-(2,6-Dibromo-4-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dibromo-4-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of two bromine atoms and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dibromo-4-methylphenyl)guanidine typically involves the reaction of 2,6-dibromo-4-methylphenylamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine structure. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dibromo-4-methylphenyl)guanidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the guanidine moiety.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated or partially reduced derivatives. Substitution reactions can lead to the formation of various substituted guanidines.
Scientific Research Applications
1-(2,6-Dibromo-4-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dibromo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dichloro-4-methylphenyl)guanidine
- 1-(2,6-Difluoro-4-methylphenyl)guanidine
- 1-(2,6-Diiodo-4-methylphenyl)guanidine
Uniqueness
1-(2,6-Dibromo-4-methylphenyl)guanidine is unique due to the presence of bromine atoms, which impart specific chemical and biological properties. The bromine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C8H9Br2N3 |
|---|---|
Molecular Weight |
306.99 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9Br2N3/c1-4-2-5(9)7(6(10)3-4)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
InChI Key |
WIRLSNHVBAZBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=C(N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


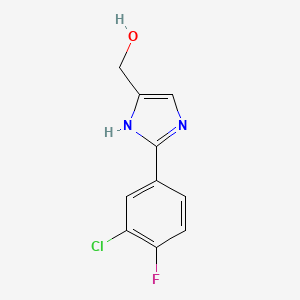
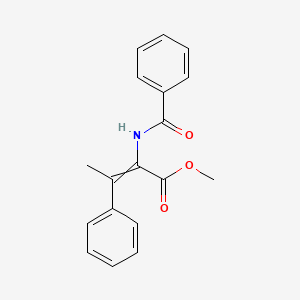


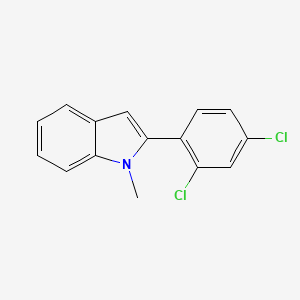

![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)

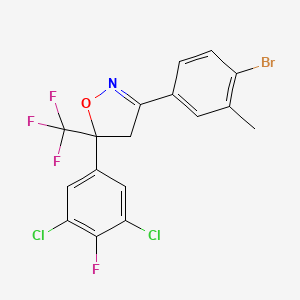

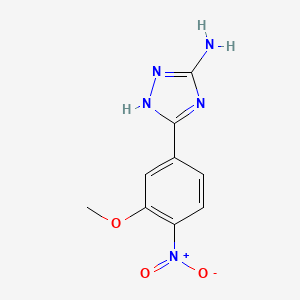
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
